Jacoline
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Overview
Description
Jacoline is a pyrrolizine alkaloid, a class of naturally occurring chemical compounds found in various plants. It is structurally characterized by a pyrrolizine ring system and is known for its biological activity. This compound is derived from senecionine by the formal addition of hydrogen peroxide across the ethylidene double bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Jacoline typically involves the hydrogenation of senecionine. This process requires the use of hydrogen peroxide as a reagent to add across the ethylidene double bond in senecionine . The reaction conditions often include a controlled environment to ensure the proper addition of hydrogen peroxide without causing unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the extraction of senecionine from plants of the genus Jacobaea, followed by its chemical modification. The extraction process includes solvent extraction and purification steps to isolate senecionine, which is then subjected to hydrogenation to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Jacoline undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at various positions on the pyrrolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
Jacoline has several applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity of pyrrolizine alkaloids.
Biology: Investigated for its biological activity and potential therapeutic effects.
Medicine: Explored for its potential use in developing new drugs.
Industry: Used in the synthesis of other chemical compounds and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of Jacoline involves its interaction with various molecular targets and pathways. It is known to interact with enzymes and receptors in biological systems, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of this compound being studied .
Comparison with Similar Compounds
Jacoline is similar to other pyrrolizine alkaloids such as jaconine, jacobine, and senecicannabine. These compounds share a similar core structure but differ in their functional groups and specific biological activities. This compound is unique due to its specific hydrogenation pattern and the resulting biological properties .
List of Similar Compounds
- Jaconine
- Jacobine
- Senecicannabine
Properties
CAS No. |
480-76-2 |
---|---|
Molecular Formula |
C18H27NO7 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(1R,4R,6R,7S,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
InChI |
InChI=1S/C18H27NO7/c1-10-8-18(24,11(2)20)16(22)26-13-5-7-19-6-4-12(14(13)19)9-25-15(21)17(10,3)23/h4,10-11,13-14,20,23-24H,5-9H2,1-3H3/t10-,11-,13-,14-,17+,18-/m1/s1 |
InChI Key |
FMWJEBGSMAOQNN-MCCFIOHQSA-N |
Isomeric SMILES |
C[C@@H]1C[C@](C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@@]1(C)O)([C@@H](C)O)O |
SMILES |
CC1CC(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(C(C)O)O |
Canonical SMILES |
CC1CC(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(C(C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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